molecular formula C11H18ClNOS B1412598 2-(4-Isopropylsulfanylphenoxy)ethylamine hydrochloride CAS No. 2205415-35-4

2-(4-Isopropylsulfanylphenoxy)ethylamine hydrochloride

Cat. No. B1412598
CAS RN: 2205415-35-4
M. Wt: 247.79 g/mol
InChI Key: KYESNHVLLRRHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropylsulfanylphenoxy)ethylamine hydrochloride, also known as 2-IPH, is an organic compound that is widely used in scientific research applications. It is a white, crystalline powder that has a melting point of approximately 182-184°C and is soluble in water, alcohol, and other organic solvents. The chemical structure of 2-IPH consists of a phenoxy group attached to an ethylamine group, with a sulfanyl group bound to the phenoxy group. 2-IPH has a wide range of applications in biochemical and physiological research, due to its ability to interact with a variety of enzymes and receptors.

Scientific Research Applications

Chemical Synthesis and Methodological Applications

  • Synthesis and Derivatization : Chemical synthesis techniques involving compounds with structural similarities to 2-(4-Isopropylsulfanylphenoxy)ethylamine hydrochloride, such as the synthesis of α-amino acetals, highlight methodologies for producing complex amines and their potential for generating novel chemical entities through reactions like acetal formation and rearrangements (Lamattina, Suleske, Hebeisen, & Kende, 2003). Such methods could be applicable to synthesizing and modifying the compound for specific research uses.

  • Biological Activity Studies : Compounds with functionalities similar to this compound are often explored for biological activities. For example, studies on pyrimidine derivatives with related structural motifs have evaluated their anti-inflammatory and analgesic activities (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009). This suggests a potential research avenue for exploring the biological effects of this compound.

  • Catalysis and Environmental Applications : Research on the selective transformation of herbicides mediated by metalloporphyrins indicates the role of specific structural features in catalytic processes, such as dechlorination and methyl group migration (Nelkenbaum, Dror, & Berkowitz, 2009). The unique structure of this compound may offer novel interactions in catalytic or environmental remediation studies.

  • Drug Delivery and Biomedical Research : The synthesis and labeling of compounds for biomedical applications, as demonstrated by the preparation of tritium-labeled [1,2-3H]ethylamine hydrochloride for drug studies, reflect the importance of chemical modifications in pharmaceutical research (Hong, Bonacorsi, Tian, Gong, Zhang, Humphreys, Balasubramanian, Cheesman, Zhang, Castner, & Crane, 2008). Such methodologies could be applicable to this compound for exploring its use in drug delivery systems or as a radiolabeled probe in biological assays.

properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS.ClH/c1-9(2)14-11-5-3-10(4-6-11)13-8-7-12;/h3-6,9H,7-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYESNHVLLRRHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Isopropylsulfanylphenoxy)ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Isopropylsulfanylphenoxy)ethylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4-Isopropylsulfanylphenoxy)ethylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-Isopropylsulfanylphenoxy)ethylamine hydrochloride
Reactant of Route 5
2-(4-Isopropylsulfanylphenoxy)ethylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(4-Isopropylsulfanylphenoxy)ethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.